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Compound of Interest

Compound Name: DL-Ppmp

Cat. No.: B570515 Get Quote

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, commonly abbreviated as DL-

threo-Ppmp, is a synthetic aminosphingolipid analogue of significant interest in the fields of cell

biology and drug development. Its primary notability stems from its function as a potent and

specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial

glycosylation of ceramide to form glucosylceramide. This crucial step is the gateway to the

synthesis of most glycosphingolipids (GSLs), a diverse class of lipids implicated in a myriad of

cellular processes, including cell growth, differentiation, and signaling.

By blocking GCS, DL-threo-Ppmp effectively depletes the cellular pool of GSLs, making it an

invaluable tool for investigating the roles of these lipids in various physiological and

pathological states. Its applications range from studying the pathogenesis of lysosomal storage

diseases, such as Gaucher and Fabry disease, to exploring the mechanisms of cancer cell

proliferation and multidrug resistance. This guide provides a comprehensive overview of the

synthesis and chemical properties of DL-threo-Ppmp, offering researchers and drug

development professionals the foundational knowledge required for its effective utilization.

Synthesis of DL-threo-Ppmp: A Mechanistic
Approach
The synthesis of DL-threo-Ppmp is a multi-step process that requires careful control of

stereochemistry to achieve the desired threo configuration. The following protocol represents a

common and reliable method for its preparation, with an emphasis on the rationale behind each

step.
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Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of DL-threo-1-phenyl-2-amino-1,3-propanediol

This initial step establishes the core aminodiol backbone of the molecule.

Reaction: The synthesis typically starts from the condensation of benzaldehyde with a

suitable amino acid derivative, followed by reduction. A common starting material is L-serine

methyl ester hydrochloride, which can be reacted with benzaldehyde and then reduced.

However, for the DL-threo mixture, a more direct approach from benzaldehyde and glycine

derivatives can be employed.

Rationale: The choice of starting materials and reaction conditions is critical for establishing

the correct stereochemical relationship between the hydroxyl and amino groups. The threo

isomer is specifically targeted due to its biological activity.

Procedure:

Dissolve benzaldehyde and a suitable glycine equivalent in an appropriate solvent, such

as methanol.

Add a base, like sodium methoxide, to facilitate the condensation reaction.

Stir the reaction mixture at room temperature for several hours until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Reduce the resulting intermediate in situ using a reducing agent like sodium borohydride.

Quench the reaction carefully with water and extract the product with an organic solvent

(e.g., ethyl acetate).

Purify the crude product by column chromatography on silica gel to isolate DL-threo-1-

phenyl-2-amino-1,3-propanediol.

Step 2: N-acylation with Palmitoyl Chloride

This step introduces the long-chain fatty acid moiety, which is crucial for the molecule's

interaction with the enzyme.
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Reaction: The primary amino group of the aminodiol is acylated with palmitoyl chloride in the

presence of a base.

Rationale: The palmitoyl chain mimics the fatty acid portion of ceramide, allowing DL-threo-

Ppmp to act as a competitive inhibitor of glucosylceramide synthase. The use of a base is

necessary to neutralize the HCl generated during the reaction.

Procedure:

Dissolve DL-threo-1-phenyl-2-amino-1,3-propanediol in a chlorinated solvent like

dichloromethane (DCM).

Add a base, such as triethylamine or pyridine, to the solution.

Cool the mixture in an ice bath and add a solution of palmitoyl chloride in DCM dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The resulting crude N-palmitoyl derivative can be used in the next step without further

purification or can be purified by chromatography if necessary.

Step 3: Introduction of the Morpholino Group

The final step involves the selective modification of the primary hydroxyl group to introduce the

morpholine ring.

Reaction: This is typically a two-step process involving an initial activation of the primary

hydroxyl group (e.g., by tosylation) followed by nucleophilic substitution with morpholine.

Rationale: The morpholino group is a key structural feature that contributes to the

compound's specificity and potency as a GCS inhibitor. The selective activation of the

primary hydroxyl over the secondary one is achieved due to its lower steric hindrance.
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Procedure:

Dissolve the N-palmitoyl derivative in pyridine and cool to 0°C.

Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at low temperature

for several hours.

Monitor the reaction by TLC for the formation of the tosylated intermediate.

Once the tosylation is complete, add morpholine directly to the reaction mixture.

Heat the reaction to drive the nucleophilic substitution, typically at 60-80°C, for several

hours.

After completion, cool the reaction, dilute with an organic solvent, and wash extensively

with water and brine.

Purify the final product, DL-threo-Ppmp, by column chromatography on silica gel to yield a

white solid.

Visualizing the Synthesis Workflow
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Caption: A simplified workflow for the multi-step synthesis of DL-threo-Ppmp.

Chemical Properties of DL-threo-Ppmp
A thorough understanding of the chemical properties of DL-threo-Ppmp is essential for its

proper handling, storage, and application in experimental settings.
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Property Value

Molecular Formula C₃₀H₅₂N₂O₃

Molecular Weight 488.75 g/mol

Appearance White to off-white solid

Melting Point 78-82 °C

Solubility
Soluble in ethanol, methanol, DMSO, and

dimethyl formamide. Insoluble in water.

Storage Conditions
Store at -20°C for long-term stability. Protect

from light and moisture.

Purity (Typical) ≥98% (as determined by HPLC)

Mechanism of Action: Inhibition of
Glucosylceramide Synthase
DL-threo-Ppmp exerts its biological effects by acting as a competitive inhibitor of

glucosylceramide synthase (GCS). It mimics the natural substrate, ceramide, and binds to the

active site of the enzyme, thereby preventing the transfer of glucose from UDP-glucose to

ceramide.
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Glycosphingolipid Synthesis Pathway Inhibition by DL-threo-Ppmp
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Caption: Mechanism of DL-threo-Ppmp as a competitive inhibitor of GCS.

Conclusion
DL-threo-Ppmp is a powerful pharmacological tool for the study of glycosphingolipid

metabolism and function. Its well-defined synthesis and specific mechanism of action make it

an indispensable reagent for researchers in cell biology, oncology, and neurobiology. A

thorough understanding of its synthesis and chemical properties, as outlined in this guide, is
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paramount for its successful application in elucidating the complex roles of glycosphingolipids

in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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